molecular formula C17H12O3 B5653322 3-(4-Methylbenzoyl)chromen-4-one

3-(4-Methylbenzoyl)chromen-4-one

Cat. No.: B5653322
M. Wt: 264.27 g/mol
InChI Key: JFRDUKFMWNLTPJ-UHFFFAOYSA-N
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Description

3-(4-Methylbenzoyl)chromen-4-one is a derivative of chroman-4-one, a significant structural entity in medicinal chemistry. This compound belongs to the class of oxygen-containing heterocycles and is known for its diverse biological activities. The chroman-4-one framework is a major building block in a large class of medicinal compounds, exhibiting a broad variety of remarkable biological and pharmaceutical activities .

Scientific Research Applications

Preparation Methods

Synthetic Routes and Reaction Conditions

Industrial Production Methods

Industrial production methods for chroman-4-one derivatives often involve optimizing reaction conditions to achieve higher yields and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

3-(4-Methylbenzoyl)chromen-4-one undergoes various chemical reactions, including oxidation, reduction, and substitution. One notable reaction is the oxidative C–C bond formation mediated by TBHP/TBAI, which converts chroman-4-ones to 4H-chromen-4-ones .

Common Reagents and Conditions

    Oxidation: tert-Butyl hydroperoxide (TBHP) and tetrabutylammonium iodide (TBAI) are commonly used reagents for oxidative reactions.

    Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

    Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.

Major Products Formed

The major products formed from these reactions include various chroman-4-one derivatives, which exhibit diverse biological activities such as anticancer, antioxidant, and antimicrobial properties .

Mechanism of Action

The mechanism of action of 3-(4-Methylbenzoyl)chromen-4-one involves its interaction with various molecular targets and pathways. For example, chroman-4-one derivatives have been shown to exhibit high binding affinities to Aβ plaques, which are associated with Alzheimer’s disease. This binding affinity is due to the compound’s ability to interact with specific molecular targets, leading to its therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

    Chroman-4-one: The parent compound, known for its diverse biological activities.

    Chromen-4-one: Similar structure but with a double bond between C-2 and C-3, exhibiting different biological activities.

    Flavonoids: A large class of compounds with similar structural features and diverse biological activities.

Uniqueness

3-(4-Methylbenzoyl)chromen-4-one is unique due to its specific substitution pattern, which imparts distinct biological activities compared to other chroman-4-one derivatives. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a valuable compound in medicinal chemistry .

Properties

IUPAC Name

3-(4-methylbenzoyl)chromen-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12O3/c1-11-6-8-12(9-7-11)16(18)14-10-20-15-5-3-2-4-13(15)17(14)19/h2-10H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFRDUKFMWNLTPJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)C2=COC3=CC=CC=C3C2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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